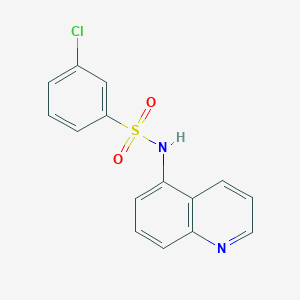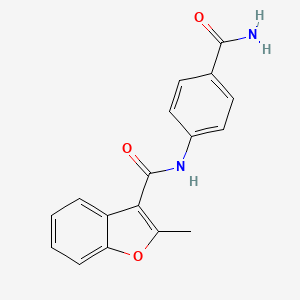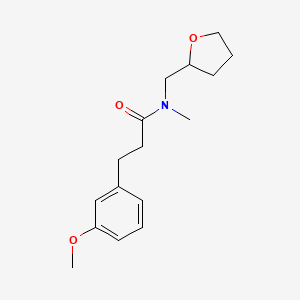
3-chloro-N-quinolin-5-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-quinolin-5-ylbenzenesulfonamide, also known as AQ-13, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. Its unique structure and mechanism of action make it a promising candidate for the development of new cancer therapies. In
Mécanisme D'action
The exact mechanism of action of 3-chloro-N-quinolin-5-ylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of multiple cellular pathways that are involved in cancer cell growth and survival. One proposed mechanism is that 3-chloro-N-quinolin-5-ylbenzenesulfonamide inhibits the activity of heat shock protein 90 (HSP90), which is a chaperone protein that is involved in the folding and stabilization of many proteins that are important for cancer cell survival. By inhibiting HSP90, 3-chloro-N-quinolin-5-ylbenzenesulfonamide may cause the destabilization and degradation of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-chloro-N-quinolin-5-ylbenzenesulfonamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, which is a protein that is overexpressed in many types of cancer and is involved in tumor growth and survival. 3-chloro-N-quinolin-5-ylbenzenesulfonamide has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and is a target of many chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-chloro-N-quinolin-5-ylbenzenesulfonamide is that it has shown promising anti-cancer activity in preclinical studies, making it a potentially useful compound for the development of new cancer therapies. However, there are also some limitations to its use in lab experiments. For example, 3-chloro-N-quinolin-5-ylbenzenesulfonamide is a relatively complex compound that requires specialized synthesis methods and analytical techniques for characterization. In addition, its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer therapy.
Orientations Futures
There are several future directions for research on 3-chloro-N-quinolin-5-ylbenzenesulfonamide. One area of focus could be on further elucidating its mechanism of action and identifying specific cellular pathways that it targets. This could help to optimize its use in cancer therapy and identify potential drug combinations that could enhance its efficacy. Another area of focus could be on developing more efficient synthesis methods for 3-chloro-N-quinolin-5-ylbenzenesulfonamide, which could make it more accessible for further research and development. Finally, there could be further investigation into the potential use of 3-chloro-N-quinolin-5-ylbenzenesulfonamide for the treatment of other diseases, such as autoimmune disorders or infectious diseases.
Méthodes De Synthèse
3-chloro-N-quinolin-5-ylbenzenesulfonamide can be synthesized using a multi-step process involving the reaction of 3-chloro-5-nitrobenzenesulfonamide with quinoline in the presence of a reducing agent. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-chloro-N-quinolin-5-ylbenzenesulfonamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal toxicity to normal cells. These findings suggest that 3-chloro-N-quinolin-5-ylbenzenesulfonamide may have therapeutic potential for the treatment of cancer.
Propriétés
IUPAC Name |
3-chloro-N-quinolin-5-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-11-4-1-5-12(10-11)21(19,20)18-15-8-2-7-14-13(15)6-3-9-17-14/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCFXYWBLIKWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-quinolin-5-ylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide](/img/structure/B6638934.png)

![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide](/img/structure/B6638948.png)

![(2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B6638974.png)

![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone](/img/structure/B6638992.png)


![N-imidazo[1,2-a]pyridin-6-ylbutanamide](/img/structure/B6639010.png)

![N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6639027.png)

